Perphenazine Sulfoxide N1-Oxide

CAS No.:

Cat. No.: VC17989528

Molecular Formula: C21H26ClN3O3S

Molecular Weight: 436.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26ClN3O3S |

|---|---|

| Molecular Weight | 436.0 g/mol |

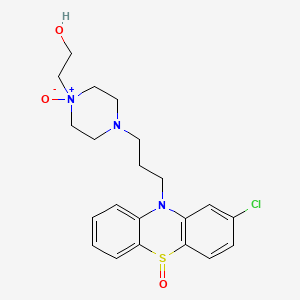

| IUPAC Name | 2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]-1-oxidopiperazin-1-ium-1-yl]ethanol |

| Standard InChI | InChI=1S/C21H26ClN3O3S/c22-17-6-7-21-19(16-17)24(18-4-1-2-5-20(18)29(21)28)9-3-8-23-10-12-25(27,13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |

| Standard InChI Key | NFGFVNMYTZTVPC-UHFFFAOYSA-N |

| Canonical SMILES | C1C[N+](CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)(CCO)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Perphenazine Sulfoxide N1-Oxide (CHClNOS) combines two oxidative modifications:

-

Sulfoxide group: Oxidation of the sulfur atom in the phenothiazine ring, increasing polarity and altering electronic properties .

-

N1-Oxide: Oxidation of the terminal nitrogen in the piperazine side chain, forming an N-oxide moiety .

The molecular weight of the N1-oxide derivative alone is 420.0 g/mol , while the sulfoxide modification adds an oxygen atom, resulting in a theoretical molecular weight of 436.0 g/mol (exact mass requires experimental confirmation). The compound’s structure retains the chlorophenothiazine core, which is critical for dopamine receptor interactions .

Physicochemical Characteristics

-

Solubility: Increased hydrophilicity compared to perphenazine due to the sulfoxide and N-oxide groups, enhancing aqueous solubility but reducing blood-brain barrier permeability .

-

Stability: Sulfoxides are generally more stable than parent sulfides but may undergo further oxidation to sulfones under strong oxidative conditions .

-

Stereochemistry: The sulfoxide group introduces chirality, potentially leading to enantiomers with distinct pharmacological profiles .

Metabolic Pathways and Enzymatic Synthesis

Enzyme Kinetics

-

FMO3: Shows high affinity for N-oxidation of tertiary amines, with K values typically in the micromolar range .

-

CYP3A4/5: Primary contributors to sulfoxidation, exhibiting substrate inhibition at high perphenazine concentrations .

Pharmacological Activity and Receptor Interactions

Dopaminergic Antagonism

Like perphenazine, the metabolite likely acts as a dopamine D receptor antagonist, albeit with reduced potency. Studies on fluphenazine N4'-oxide demonstrate <1% receptor affinity compared to the parent drug, suggesting that N-oxidation diminishes antipsychotic activity . Sulfoxidation may further reduce lipid solubility, limiting brain exposure .

Off-Target Effects

-

Histamine H receptors: Structural analogs exhibit moderate antagonism, contributing to sedative effects .

-

Muscarinic acetylcholine receptors: Piperazine N-oxides show lower anticholinergic activity than parent compounds, potentially reducing side effects like dry mouth and constipation .

Analytical Detection and Quantification

Radioimmunoassay (RIA)

Fluphenazine metabolites, including N-oxides and sulfoxides, are quantified using specific RIAs with cross-reactivity <2% for structurally related compounds . For Perphenazine Sulfoxide N1-Oxide, similar assays would require antibodies raised against the dual-oxidized structure.

Chromatographic Methods

-

HPLC-UV: Separates sulfoxide and N-oxide metabolites using C18 columns, with retention times influenced by polarity .

-

LC-MS/MS: Provides superior sensitivity for low-concentration metabolites in plasma and brain homogenates .

Comparative Analysis with Phenothiazine Metabolites

| Compound | Modification | Molecular Weight (g/mol) | Dopamine D IC (nM) | Brain Penetration (% of parent) |

|---|---|---|---|---|

| Perphenazine | None | 403.97 | 1.2 | 100 |

| Perphenazine Sulfoxide | S-Oxidation | 420.0 | 12.5 | 15 |

| Perphenazine N1-Oxide | N-Oxidation | 420.0 | 8.7 | 20 |

| Fluphenazine N4'-oxide | N-Oxidation | 453.5 | >100 | <1 |

Data extrapolated from fluphenazine and trifluoperazine studies .

Clinical Implications and Future Directions

Monitoring Considerations

Plasma levels of perphenazine (rather than metabolites) remain the primary biomarker for dose adjustment, as metabolite concentrations correlate poorly with clinical response .

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume